molecular formula C24H22N4O7S3 B11521069 Diethyl 5-({2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]benzoyl}amino)-3-methyl-2,4-thiophenedicarboxylate

Diethyl 5-({2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]benzoyl}amino)-3-methyl-2,4-thiophenedicarboxylate

Cat. No.: B11521069
M. Wt: 574.7 g/mol
InChI Key: MFGCUOIKWMPURQ-UHFFFAOYSA-N
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Description

Diethyl 5-({2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]benzoyl}amino)-3-methyl-2,4-thiophenedicarboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzothiadiazole moiety, which is known for its electron-withdrawing properties, making it a valuable component in various chemical reactions and applications.

Preparation Methods

The synthesis of Diethyl 5-({2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]benzoyl}amino)-3-methyl-2,4-thiophenedicarboxylate involves multiple steps. The process typically starts with the preparation of the benzothiadiazole derivative, followed by its reaction with the appropriate thiophene and benzoyl chloride derivatives under controlled conditions. The final product is obtained through esterification with diethyl oxalate. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents .

Chemical Reactions Analysis

Diethyl 5-({2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]benzoyl}amino)-3-methyl-2,4-thiophenedicarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Diethyl 5-({2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]benzoyl}amino)-3-methyl-2,4-thiophenedicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl 5-({2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]benzoyl}amino)-3-methyl-2,4-thiophenedicarboxylate involves its interaction with specific molecular targets. The benzothiadiazole moiety can interact with electron-rich sites on proteins or enzymes, leading to inhibition or modulation of their activity. The compound’s structure allows it to fit into binding pockets of target molecules, disrupting their normal function and leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Diethyl 5-({2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]benzoyl}amino)-3-methyl-2,4-thiophenedicarboxylate can be compared with similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific structure and the resulting properties and applications.

Properties

Molecular Formula

C24H22N4O7S3

Molecular Weight

574.7 g/mol

IUPAC Name

diethyl 5-[[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)benzoyl]amino]-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C24H22N4O7S3/c1-4-34-23(30)18-13(3)20(24(31)35-5-2)36-22(18)25-21(29)14-9-6-7-10-15(14)28-38(32,33)17-12-8-11-16-19(17)27-37-26-16/h6-12,28H,4-5H2,1-3H3,(H,25,29)

InChI Key

MFGCUOIKWMPURQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC4=NSN=C43

Origin of Product

United States

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